Linarin (acacetin-7-O-rutinoside) is primarily isolated from plants in the Asteraceae and Lamiaceae families [1]. The table below summarizes the key natural sources and relevant phytochemical context.
| Plant Source | Family | Plant Part(s) Used | Isolation & Characterization Methods | Notes |
|---|---|---|---|---|
| Various Cirsium species (e.g., C. japonicum, C. arvense, C. setidens) [1] | Asteraceae | Aerial parts, roots, flowers [1] | CC on silica gel, Sephadex LH-20, Prep-HPLC, LC-MS/MS [1] | Described as one of the richest genera for this compound [1]. |
| Chrysanthemum indicum [2] [1] | Asteraceae | Flowers, aerial parts, whole herb [1] | CC on silica gel, HSCCC, UPLC-MS [1]; HTD of small flowers increases yield [2]. | A primary source; this compound is an official quality control marker [3]. |
| Chrysanthemum morifolium [1] | Asteraceae | Flowers [1] | CC on silica gel [1] | A common source, used in teas and traditional medicine. |
| Mentha species (e.g., M. arvensis, M. spicata) [1] | Lamiaceae | Aerial parts, flowers [1] | CC on silica gel from hydro-alcoholic extracts [1] | Highlights this compound's presence in mint families. |
The synthesis and accumulation of this compound in plants are subject to metabolic regulation. Integrated metabolomic and transcriptomic analyses of yellow (HJ06) and white (BHYJ) Chrysanthemum indicum varieties revealed a critical metabolic divergence at the naringenin node. The yellow variety channels more naringenin toward the production of this compound and other flavones/flavonols, whereas the white variety, which lacks detectable this compound, preferentially directs naringenin toward dihydroflavones/chalcones like eriodictyol [3]. Key regulatory enzymes include FNSII, F3′H, and F3H, whose expression patterns correlate with these distinct metabolite profiles [3].
A standard protocol for extracting and detecting this compound from Chrysanthemum indicum flowers, as described in the literature, involves the following steps [3]:
For initial isolation from plant material, common techniques include column chromatography (CC) on silica gel, Sephadex LH-20, and preparative HPLC [1].
The following table compiles key quantitative findings on the biological activities of this compound and C. indicum extracts from recent research.
| Activity Assessed | Experimental Model | Key Findings / IC50 / Effective Concentration | Proposed Mechanism(s) |
|---|---|---|---|
| Anti-proliferative / Anticancer | A549 human lung cancer cells [2] [4] | C. indicum flower extract (methanolic): IC50 = 72.49 µg/mL [4]. This compound-enriched extract inhibits proliferation [2]. | Suppression of Akt activation; induction of CDK inhibitor p27Kip1; cell cycle arrest [2]. |
| Antioxidant | DPPH & ABTS free radical assays [4] | C. indicum flower extract: IC50 = 77.19 µg/mL (DPPH) and 93.21 µg/mL (ABTS) [4]. | Free radical scavenging activity [4]. |
| Hepatoprotective | t-BHP induced AML12 hepatocytes [5] | Germacrane-type sesquiterpenoids from C. indicum showed activity [5]. | Compound Chrysanthemolide A promotes Nrf2 nuclear translocation by binding to Keap1 [5]. |
| Pharmacokinetics | In vivo (rat) studies [6] | Low oral bioavailability; rapid absorption and elimination (Tmax ~7 min, T1/2 ~1.27 h). Bioavailability enhanced by liposome formulation or co-administration with piperine [6]. | Piperine suppresses metabolism; formulations inhibit P-glycoprotein mediated efflux [6]. |
This compound exhibits a wide range of pharmacological activities through multi-target mechanisms, making it a promising candidate for drug development. Key mechanistic pathways are illustrated below.
Diagram 1: this compound's multi-target mechanisms involve key pathways like Nrf2/ARE for antioxidant effects, NF-κB for anti-inflammation, and Akt/p27 for anti-proliferation [2] [7] [6].
The pleiotropic mechanisms of this compound underlie its potential application in diverse disease contexts, as evidenced by numerous in vitro and in vivo studies [7] [6]. Reported activities include:
Despite promising preclinical data, several challenges remain for the translation of this compound into a clinically viable therapeutic agent [7] [6] [1]. Its low oral bioavailability and rapid elimination are significant pharmacokinetic limitations. However, strategies such as developing liposomal formulations or co-administration with bioavailability enhancers like piperine have shown improvement in its absorption [6]. Furthermore, there is a critical lack of robust clinical trial data to validate its efficacy and safety in humans [7] [1]. Future research should focus on structural optimization to improve drug-like properties, comprehensive preclinical toxicological studies, and well-designed clinical trials [7].
Linarin (acacetin-7-O-rutinoside) is a glycosylated flavone. The table below summarizes its core characteristics and primary plant sources. [1] [2]
| Property | Description |
|---|---|
| Systematic Name | Acacetin-7-O-rhamnosyl(1 → 6)glucoside, or acacetin-7-O-rutinoside |
| Chemical Formula | C₂₈H₃₂O₁₄ [2] |
| Melting Point | 258–260 °C [2] |
| Solubility | Soluble in methanol; nearly insoluble in ether [2] |
| Plant Family | Representative Genera | Specific Plant Examples |
|---|---|---|
| Asteraceae | Cirsium, Chrysanthemum, Artemisia | Cirsium japonicum, Chrysanthemum indicum, Artemisia capillaris [1] |
| Lamiaceae | Mentha, Micromeria, Dracocephalum | Mentha arvensis, Micromeria species, Dracocephalum peregrinum [1] |
| Scrophulariaceae | Buddleja, Scrophularia | Buddleja davidii, Scrophularia aestivalis [1] [3] |
A typical process for obtaining high-purity this compound from plant material involves extraction and multiple chromatographic steps, as visualized below.
Common experimental workflow for the extraction and purification of this compound from plant material. [1] [4]
Research has revealed this compound's multi-target mechanisms, particularly in mitigating inflammation and protecting various organs, as illustrated below.
Overview of this compound's primary pharmacological mechanisms based on preclinical studies. Key: TLR4 (Toll-like receptor 4), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Nrf2 (Nuclear factor erythroid 2-related factor 2), AChE (Acetylcholinesterase), ACE (Angiotensin-converting enzyme), COX-2 (Cyclooxygenase-2). [6] [7] [2]
The table below summarizes its broader therapeutic potential.
| Pharmacological Activity | Proposed Mechanisms / Observed Effects | Experimental Models |
|---|---|---|
| Anti-inflammatory & Immunomodulatory | Inhibits TXNIP/NLRP3 inflammasome & NF-κB pathway; downregulates TLR4/MyD88; reduces IL-1β, TNF-α, IL-6. [6] [2] | ETEC-challenged piglets; mouse colitis models. [6] [2] |
| Hepatoprotective | Alleviates oxidative damage & apoptosis; modulates gut-liver axis; regulates arachidonic acid metabolism. [7] | LPS-induced liver injury in mice; ETEC-challenged piglets. [7] |
| Neuroprotective | AChE inhibitory activity; sleep-enhancing and sedative effects. [1] [2] | In vitro enzyme assays; in vivo rodent models. [1] [2] |
| Antihypertensive | Modulates renal RAS, affecting ACE/ACE2 expression. [8] | Spontaneously Hypertensive Rats (SHR). [8] |
| Osteoprotective | Promotes osteoblast proliferation & differentiation; increases ALP activity, collagen, osteocalcin. [1] [2] | MC3T3-E1 osteoblastic cells. [1] |
| Antioxidant | Oxygen Radical Absorbance Capacity (ORAC): 1441 µmol TE/g. [4] | In vitro chemical assays. [4] |
| Anti-diabetic | Inhibits formation of advanced glycation end-products (AGEs). [4] | In vitro BSA-MGO/BSA-fructose models. [4] |
The table below summarizes the key experimental parameters for a predicted 13C NMR spectrum of this compound (HMDB ID: HMDB0254097) [1].
| Spectrum Parameter | Details |
|---|---|
| HMDB ID | HMDB0254097 [1] [2] |
| Compound Name | This compound [1] |
| Spectrum Type | 13C NMR Spectrum (1D, predicted) [1] |
| Nucleus | 13C [1] |
| Frequency | 200 MHz [1] |
| Solvent | D₂O [1] |
| Data Availability | Peak List, Peak Assignments, nmrML file, JCAMP-DX file [1] |
Another study from 1977 also used 13C-NMR to determine the structure of an acyl-linarin derivative from Valeriana wallichii, confirming the application of this technique for structural elucidation of this compound-related compounds [3].
Based on a study investigating this compound's osteogenic effects, here is a detailed methodology for the compound's isolation, purification, and structural confirmation [4].
Experimental workflow for the isolation, purification, and structural identification of this compound from plant material [4].
Linarin exhibits a broad spectrum of biological activities by modulating key cellular signaling pathways. The following table summarizes its primary pharmacological effects and understood mechanisms.
| Pharmacological Activity | Reported Effects / Potential Therapeutic Application | Proposed Mechanisms of Action (Preclinical) |
|---|---|---|
| Neuroprotective | Potential for Alzheimer's disease; sleep-enhancing and sedative effects [1] [2] [3] | Inhibition of acetylcholinesterase (AChE) [3]; activation of the PI3K/Akt pathway [4] |
| Anti-inflammatory & Immunomodulatory | Management of general inflammation; potential for osteoarthritis [1] [4] | Suppression of pro-inflammatory cytokines (IL-1β, IL-6) and nitric oxide; downregulation of phagocytosis and antigen-presenting markers (MHC II, CD80) in macrophages [1] [5] |
| Anti-cancer | Potential against lung, brain, prostate, and glioma cancers [1] [4] | Induction of apoptotic cell death; oxidative stress; anti-proliferative, genotoxic, and anti-migration effects [1] |
| Bone Protective (Osteoprotective) | Potential for osteoporosis and bone formation [1] [6] | Promotion of osteoblast proliferation and differentiation [6]; inhibition of osteoclastogenesis via RANKL-induced NF-κB pathway [4] |
| Hepatoprotective & Cardioprotective | Protection against liver injury and ischemia-reperfusion injury [1] [4] | Activation of the Nrf2 pathway to counteract oxidative stress [4] |
This compound's pleiotropic effects are achieved through its regulation of interlinked signaling pathways. The diagram below illustrates its key mechanisms in neuroprotection and inflammation.
For researchers aiming to validate or explore these activities, here are detailed methodologies for two key assays based on the search results.
This protocol details how to evaluate the neuroprotective potential of this compound through AChE inhibition.
(A_blank - A_sample) / (A_blank - A_control) × 100%, where A_blank is the absorbance without an inhibitor, A_sample is with this compound, and A_control is with a known inhibitor like huperzine A. The IC₅₀ value can be determined from a dose-response curve.This protocol is used to assess the anti-inflammatory effects of this compound in RAW264.7 macrophages.
Understanding the absorption and distribution of this compound is crucial for its development as a therapeutic agent.
Despite its promising preclinical profile, several challenges must be addressed before this compound can be considered for clinical use.
Traditionally, plants containing linarin have been used in systems like Traditional Chinese Medicine (TCM) for treating various conditions, with Chrysanthemum indicum (Ye Ju Hua) being a prominent example. This plant has been used for centuries to address inflammation, hypertension, and respiratory diseases [1].
This compound is widely distributed in the plant kingdom, predominantly isolated from families including:
Preclinical studies have revealed that this compound exhibits a wide spectrum of bioactivities through the modulation of key cellular signaling pathways. The table below summarizes its core pharmacological landscape.
| Pharmacological Activity | Key Mechanistic Insights / Pathways Involved | Experimental Models (Examples) |
|---|---|---|
| Neuroprotective & Sedative | Acetylcholinesterase (AChE) inhibition; sleep-enhancing and sedative effects [1] [2]. | In vivo zebrafish models for Alzheimer's [3]. |
| Anti-inflammatory & Immunomodulatory | Suppression of the NF-κB signaling pathway; downregulation of inflammatory cytokines [3] [2]. | In vitro cell cultures; in vivo animal models of inflammation [3]. |
| Anti-oxidative Stress | Activation of the Nrf2/Keap1 signaling pathway, boosting endogenous antioxidant defenses [3] [2]. | Cellular models of oxidative damage [3]. |
| Osteogenic (Bone Formation) | Activation of the BMP-2/RUNX2 pathway via PKA signaling, promoting osteoblast differentiation [4]. | MC3T3-E1 osteoblastic cell line; ovariectomized (OVX) mice model [4]. |
| Antihypertensive | Inhibition of the renin-angiotensin system (RAS) in the kidney [5]. | Spontaneously Hypertensive Rats (SHRs) [5]. |
| Anticancer | Induction of apoptosis; downregulation of MMP-9 via NF-κB suppression, inhibiting cancer cell invasion & migration [3] [2]. | Human non-small-cell lung cancer (A549), glioma cells [3]. |
| Hepatoprotective & Others | Protection against liver injury; shown activity in models of acute pancreatitis via the PI3K/AKT pathway [2] [6]. | In vivo mouse model of acute pancreatitis [6]. |
The following diagram illustrates the interconnected signaling pathways through which this compound exerts its multifaceted effects, as identified in preclinical studies.
This compound's multi-target mechanism of action involves regulating several core cellular signaling pathways.
To illustrate the experimental methodologies used in this compound research, here is a detailed protocol from a key study investigating its effect on osteogenic differentiation [4].
A critical consideration for drug development is this compound's pharmacokinetic profile. Data indicates that this compound has poor oral bioavailability [2]. However, formulation strategies such as liposome encapsulation, solid dispersions, and co-administration with piperine (which suppresses P-glycoprotein-mediated efflux and metabolism) have been shown to significantly enhance its absorption and bioavailability in animal studies [2].
It is crucial for researchers to note that, despite the extensive and promising preclinical data, This compound has not yet progressed to clinical trials. The current research landscape, as of 2025, is focused on overcoming the translational bottlenecks of bioavailability and conducting more detailed toxicological studies to pave the way for future clinical application [3] [2].
This compound (acacetin-7-O-β-D-rutinoside) is a glycosylated flavone compound recognized as a major bioactive component and chemical marker for quality control of Chrysanthemum indicum L. (CIF). This perennial herb has been regarded as a famous edible and medicinal plant in traditional medicine systems for thousands of years, particularly in Chinese traditional medicine where it is known as "Ye Ju Hua". The dried flowers and buds of CIF are used as ingredients for medicinal products and are also consumed as herbal teas and spices in functional foods. [1] [2]
The structural foundation of this compound consists of acacetin (5,7-dihydroxy-4'-methoxyflavone) linked to a rutinoside disaccharide (rhamnosyl(1‴→6″)glucoside) at the 7-position. This molecular architecture contributes to its physicochemical properties and biological activities. This compound exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, sedative, neuroprotective, and antihypertensive activities. Recent research has also highlighted its potential in central nervous system disorders, with remarkable sleep-enhancing and sedative effects as well as acetylcholinesterase (AChE) inhibitory activity. Additionally, this compound has demonstrated promising effects on osteoblast proliferation and differentiation, suggesting potential therapeutic applications for osteoporosis and bone formation disorders. [1] [2]
Classical ethanol-water extraction remains a widely used method for initial this compound extraction from CIF. The optimal protocol involves using 70-80% ethanol-water solution with a solid-to-liquid ratio of 1:8 to 1:10 (weight:volume). Extraction is performed using heat reflux at 100°C for 1 hour, repeated three times for exhaustive extraction. The combined extracts are then concentrated under vacuum to approximately one-fifth of the original volume. Precipitation occurs naturally upon cooling or centrifugation at 3,500 rpm for 5 minutes, yielding a crude precipitate that contains approximately 95% of the total this compound content from the raw material. This precipitate serves as excellent raw material (RM) for further purification steps. [3] [4]
Solid-liquid extraction represents another effective approach for this compound enrichment. Following initial ethanol-water extraction and concentration, the pH is adjusted to 10 with sodium hydroxide, leading to the formation of a supernatant upon standing. This supernatant is then neutralized to pH 7-8 with acid, causing additional precipitation. After filtration to remove precipitates, the supernatant undergoes macroporous resin chromatography, typically using D101 or AB-8 resins. Sequential elution with water, 10-30% ethanol-water, and 50-80% ethanol-water solutions is performed, with the 50-80% ethanol fraction containing the enriched this compound. This method achieves this compound content exceeding 50% in the final extract with recovery rates of approximately 66.65%. [3] [4]
Table 1: Optimization Parameters for Traditional Solvent Extraction Methods
| Parameter | Ethanol-Water Extraction | Solid-Liquid Extraction | Effect on Yield |
|---|---|---|---|
| Ethanol Concentration | 70-80% | 50-80% (for elution) | Higher concentrations improve this compound solubility |
| Solid-to-Liquid Ratio | 1:8 to 1:10 | 1:4 to 1:8 | Higher ratios improve extraction efficiency |
| Temperature | 100°C (reflux) | Room temperature to 30°C | Higher temperatures increase extraction rate |
| Time | 3 × 1 hour | 2 × mixing cycles | Longer times increase yield but risk degradation |
| pH Adjustment | Not required | pH 10 then pH 7-8 | Critical for impurity removal |
Deep Eutectic Solvents (DES) have emerged as green and sustainable alternatives to conventional organic solvents for this compound extraction. The optimal DES formulation for this compound extraction consists of choline chloride-ethylene glycol at a molar ratio of 1:2 with 30% water content (v/v). This specific composition creates favorable physicochemical properties that enhance this compound solubility and extraction efficiency. The extraction process employs ultrasound-assisted extraction (UAE) with optimal parameters including a liquid-solid ratio of 32 mL/g, extraction power of 340 W, and extraction time of 32 minutes. This UAE-DES method achieves an impressive this compound yield of 14.23 mg/g, significantly higher than conventional ethanol extraction methods. [1]
The mechanism of DES-enhanced extraction involves improved solubility of target phytochemicals through hydrogen bonding interactions between the DES components and this compound molecules. The hydrogen bond donor (ethylene glycol) and hydrogen bond acceptor (choline chloride) in DES create a network that facilitates the dissolution of this compound from the plant matrix. The addition of 30% water modulates the viscosity and polarity of the DES, further optimizing the extraction efficiency. Ultrasound assistance enhances mass transfer and cell wall disruption, significantly reducing extraction time and improving yield. [1]
Table 2: Deep Eutectic Solvent Formulations for this compound Extraction
| DES Component (HBA) | DES Component (HBD) | Molar Ratio | Water Content | Extraction Efficiency | Remarks |
|---|---|---|---|---|---|
| Choline chloride | Ethylene glycol | 1:2 | 30% | Excellent | Optimal formulation |
| Choline chloride | Glycerol | 1:2 | 30% | Good | Higher viscosity |
| Choline chloride | Lactic acid | 1:2 | 30% | Moderate | Acidic conditions |
| Choline chloride | Glucose | 1:2 | 30% | Moderate | Sugar-based DES |
Macroporous resin chromatography represents a highly efficient method for this compound purification from crude extracts. The AB-8 resin demonstrates exceptional performance for this compound recovery due to its appropriate surface polarity and pore structure. The recommended protocol involves the following steps: [1] [3] [4]
Resin Pretreatment: Hydrate AB-8 resin in 95% ethanol for 24 hours, then wash thoroughly with distilled water until no alcohol odor remains.
Column Packing: Pack the pretreated resin into a glass column (diameter:height ratio of 1:10-15) to create a bed volume of approximately 100-200 mL, depending on the sample size.
Sample Loading: Dissolve the crude this compound extract in a minimal volume of distilled water (approximately 1:10, w/v) and load onto the column at a flow rate of 1-2 bed volumes per hour.
Washing Steps: Sequentially elute with 2-3 bed volumes of distilled water to remove sugars and highly polar compounds, followed by 2-3 bed volumes of 10-30% ethanol to remove medium-polarity impurities.
Target Compound Elution: Elute this compound with 3-5 bed volumes of 50-80% ethanol-water solution, collecting fractions of approximately one bed volume each.
Fraction Analysis: Monitor fractions by TLC or HPLC, pooling those containing high-purity this compound.
Concentration and Drying: Concentrate the pooled fractions under reduced pressure at 40°C and lyophilize to obtain the purified this compound extract.
This method typically achieves This compound content exceeding 55% with recovery rates of approximately 67%. The resin can be regenerated by washing with 2-3 bed volumes of 95% ethanol followed by distilled water, allowing for multiple reuse cycles. [3]
For highest purity requirements, additional chromatographic techniques are employed following initial macroporous resin purification:
Silica Gel Chromatography: Use a silica gel column (200-300 mesh) with a gradient of dichloromethane-methanol (from 100:1 to 10:1, v/v) as the mobile phase. This compound typically elutes at dichloromethane-methanol ratios between 20:1 and 10:1. Monitor fractions by TLC (silica gel GF254, dichloromethane-methanol 8:1, UV detection at 334 nm). [2]
Sephadex LH-20 Chromatography: Employ Sephadex LH-20 column with methanol or methanol-water (e.g., 80:20) as the eluent. This method is particularly effective for removing final impurities and obtaining high-purity this compound for analytical standards or pharmacological studies. [2] [5]
Preparative HPLC: For the highest purity requirements, use preparative HPLC with a C18 column (e.g., 20 × 250 mm, 5 μm) with methanol-water (50:50, v/v) or acetonitrile-water (with 0.1% formic acid) as the mobile phase at a flow rate of 5-10 mL/min. Detection should be at 334 nm. This method can yield this compound with purity exceeding 98% for standard reference material. [2]
High-Performance Liquid Chromatography (HPLC) represents the standard analytical method for this compound quantification and quality control. The optimized protocol is as follows: [3]
The calibration curve for this compound exhibits a good linear relationship over the range of 20-500 μg/mL with the regression equation y = 9.144x - 3.006 (where y is the peak area and x is the concentration of this compound in μg/mL). The correlation coefficient (R²) typically exceeds 0.999, demonstrating excellent linearity. [3]
For higher throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) provides superior efficiency:
Comprehensive method validation ensures reliability and reproducibility of this compound quantification:
System suitability tests should be performed before each analytical run, requiring theoretical plate count > 5000, tailing factor < 1.5, and RSD of retention time < 1% for standard injections. [3]
This compound demonstrates a diverse range of biological activities supported by scientific evidence:
Antihypertensive Effects: Chronic administration of this compound extracts (75-150 mg/kg) significantly reduces blood pressure in spontaneously hypertensive rats (SHRs) through inhibition of the renin-angiotensin system (RAS) in the kidney. This effect is dose-dependent, with no observed toxicity to liver or kidney functions at therapeutic doses. [3]
Anticancer Activity: this compound exhibits potent anti-proliferative effects against A549 human alveolar basal epithelial cells through suppression of the Akt-dependent signaling pathway. This activity is associated with inhibition of Akt activation and induction of cyclin-dependent kinase inhibitor p27^Kip1^. Heat treatment of Chrysanthemum indicum flowers significantly increases this compound content and enhances this anti-proliferative activity. [7]
Central Nervous System Effects: this compound demonstrates remarkable sleep-enhancing and sedative effects as well as acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications for sleep disorders and neurodegenerative conditions. [2]
Anti-inflammatory and Antioxidant Properties: As a flavonoid glycoside, this compound contributes to the overall anti-inflammatory and antioxidant activities of Chrysanthemum indicum extracts, supporting its traditional use in inflammatory conditions. [1] [2]
Bone Health: this compound has shown promising effects on osteoblast proliferation and differentiation, indicating potential therapeutic applications for osteoporosis and bone formation disorders. [2]
Table 3: Biological Activities and Documented Effects of this compound
| Biological Activity | Experimental Model | Effective Concentration/Dose | Proposed Mechanism |
|---|---|---|---|
| Antihypertensive | Spontaneously hypertensive rats | 75-150 mg/kg (oral) | Inhibition of renal renin-angiotensin system |
| Anticancer | A549 human lung cancer cells | Varies by study | Suppression of Akt pathway, cell cycle arrest |
| Neuroprotective | Various CNS models | Varies by study | Acetylcholinesterase inhibition, sedative effects |
| Anti-inflammatory | Inflammation models | Varies by study | Inhibition of inflammatory mediators |
| Osteogenic | Osteoblast cultures | Varies by study | Promotion of osteoblast proliferation |
Based on the comprehensive analysis of extraction and purification methods, an integrated protocol for isolating this compound from Chrysanthemum indicum is proposed:
Raw Material Preparation: Use dried Chrysanthemum indicum flowers and buds, powdered through a 40-mesh sieve and stored in sealed bags before use.
Optimal Extraction: Employ ultrasound-assisted deep eutectic solvent extraction with choline chloride-ethylene glycol (1:2, 30% water content) at a liquid-solid ratio of 32 mL/g, extraction power of 340 W, for 32 minutes.
Initial Purification: Recover this compound from the DES extract using AB-8 macroporous resin with sequential elution using water, 30% ethanol, and 70% ethanol, collecting the 70% ethanol fraction.
Final Purification: Further purify using silica gel column chromatography with dichloromethane-methanol gradient elution (from 50:1 to 5:1, v/v) or preparative HPLC for highest purity requirements.
Quality Control: Analyze final product using HPLC with the specified parameters, ensuring this compound content exceeds 95% for reference standards.
This integrated approach combines the advantages of green chemistry (DES extraction) with established purification techniques to achieve high yield and purity while minimizing environmental impact. The method is scalable for industrial applications and provides a robust platform for producing this compound for pharmaceutical development and nutritional enhancement. [1] [3] [4]
For future research directions, exploration of semi-synthetic derivatives of this compound may enhance its therapeutic potential, particularly for osteoarthritis and osteoporosis treatment. Additionally, optimization of cultivation conditions for Chrysanthemum indicum to enhance this compound content and development of standardized extracts with consistent biomarker levels represent important areas for further investigation. [2]
Diagram 1: Comprehensive workflow for this compound isolation, analysis, and therapeutic applications from Chrysanthemum indicum L.
This compound (also known as acacetin-7-O-β-d-rutinoside) is a flavonoid glycoside widely distributed in various medicinal plants, particularly in Buddlejae Flos (from Buddleja officinalis Maxim.) and Chrysanthemi Indici Flos (from Chrysanthemum indicum L.). This bioactive compound has attracted significant research interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, antioxidant, and acetylcholinesterase inhibitory properties. The compound's structure consists of a flavonoid backbone with sugar moieties attached, contributing to both its bioactivity and challenges in purification. Despite its promising therapeutic potential, this compound's commercial application has been limited by its poor solubility in both water and organic solvents, which directly impacts its bioavailability and necessitates efficient purification strategies [1] [2].
Traditional purification methods for this compound, including conventional column chromatography and solid-phase extraction, present several limitations such as irreversible adsorption, low recovery rates, and high consumption of expensive solid stationary phases. These challenges become particularly pronounced when processing large quantities of plant material for industrial-scale applications. The emergence of High-Speed Counter-Current Chromatography (HSCCC) as a support-free liquid-liquid separation technique has revolutionized the purification of sensitive natural products like this compound, offering distinct advantages including complete sample recovery, excellent reproducibility, and cost-effectiveness for large-scale operations [2] [3].
HSCCC is a unique form of liquid-liquid partition chromatography that fundamentally differs from conventional chromatography by eliminating the solid support matrix. The technique relies on the partition coefficient (K) of compounds between two immiscible liquid phases—a stationary phase and a mobile phase—under the influence of a centrifugal force field. The partition coefficient is defined as K = Cₛ/Cₘ, where Cₛ is the solute concentration in the stationary phase and Cₘ is the concentration in the mobile phase. For optimal this compound separation, the target partition coefficient should generally fall between 0.5 and 2.0 to ensure adequate resolution while maintaining reasonable separation time [3].
The HSCCC instrument employs a multilayer coiled column fabricated from polytetrafluoroethylene (PTFE) tubing wound around a spool-shaped column holder. When this coiled column is subjected to a planetary motion, it generates an asymmetrical force field that causes the two solvent phases to distribute unevenly along the coil length. This phenomenon, known as the "Archimedean screw effect," drives objects of different densities toward one end of the coil (designated the "head"), while the opposite end is called the "tail." The specific configuration causes the heavier phase to occupy the head region and the lighter phase the tail region, enabling highly efficient mixing and separation [3].
The selection of an appropriate two-phase solvent system represents the most critical factor for successful HSCCC separation. An ideal solvent system must fulfill several key requirements:
For flavonoid glycosides like this compound, moderately polar solvent systems have proven most effective. The ethyl acetate:n-butanol:water system and the HEMWat (hexane-ethyl acetate-methanol-water) series are particularly suitable, allowing fine adjustment of polarity by modifying volume ratios to optimize this compound separation [4] [5].
This protocol describes the isolation of this compound from Buddleja officinalis Maxim. flowers using analytical-scale HSCCC, yielding high-purity this compound suitable for bioactivity screening and analytical standard preparation.
Solvent system preparation: Thoroughly mix ethyl acetate, n-butanol, and water in the ratio 5:0.8:5 (v/v/v) in a separation funnel. Allow the mixture to equilibrate until two clear phases form (approximately 30 minutes). Separate the upper organic phase and lower aqueous phase.
Sample solution preparation: Dissolve 20 mg of Buddleja officinalis crude methanol extract in 1 mL of the solvent system (using a 1:1 mixture of upper and lower phases).
Column equilibration: Fill the HSCCC column with the upper organic phase (stationary phase) using a constant-flow pump. Rotate the column assembly at 1600 rpm while simultaneously pumping the lower aqueous phase (mobile phase) at a flow rate of 1.5 mL/min. Continue until the mobile phase elutes from the outlet and hydrodynamic equilibrium is established (typically 10-15 minutes).
Sample injection: Introduce the sample solution through the injection valve.
Separation process: Continue eluting with the lower aqueous phase at 1.5 mL/min while maintaining the rotational speed at 1600 rpm. Monitor the effluent with a UV detector at 254 nm.
Fraction collection: Collect the eluent corresponding to the this compound peak (typically appearing between 60-90 minutes). Identify this compound-containing fractions based on retention time comparison with standards.
Evaporation and drying: Pool the this compound-rich fractions and evaporate under reduced pressure at 40°C. Lyophilize the residue to obtain purified this compound as a light yellow powder. [4] [2]
This method typically yields this compound with 98.2% purity as determined by HPLC analysis. The recovery rate generally exceeds 85%, significantly higher than conventional solid-support chromatography methods. The entire separation process is completed within 90 minutes, demonstrating the efficiency of HSCCC for analytical-scale this compound purification [4].
This advanced protocol utilizes innovative rectangular horizontal (RH) tubing technology to enhance separation efficiency and scaling capabilities for industrial-scale this compound production.
Solvent system preparation: Combine n-hexane, ethyl acetate, ethanol, and water in the ratio 1:4:1:5 (v/v/v/v) in a large separation vessel. Mix thoroughly and allow to settle completely. Separate the upper organic phase and lower aqueous phase.
Sample preparation: Dissolve 2.07 g of crude extract in 20 mL of solvent system (1:1 mixture of both phases).
Instrument setup: Install the RH tubing column in the centrifuge system. Equilibrate the column with the upper organic phase (stationary phase) at a flow rate of 10 mL/min.
Equilibration: Initiate planetary rotation at 1200 rpm while pumping the lower aqueous phase (mobile phase) at 10 mL/min. Continue until mobile phase emergence indicates equilibrium.
Sample loading: Inject the sample solution through the preparative injection port.
Separation: Maintain mobile phase flow at 10 mL/min with continuous rotation. Monitor elution with UV detection at 254 nm.
Fraction processing: Collect this compound-rich fractions based on UV profile. Combine and concentrate under reduced pressure.
Crystallization: Optional crystallization step from methanol-water to achieve ultimate purity. [6] [5]
The RH tubing configuration demonstrates significantly enhanced separation efficiency compared to conventional circular tubing. This method achieves a throughput of 1.66 g/h with this compound purity of 98.3%, representing a 138-fold increase in productivity compared to analytical-scale systems while increasing column volume by only 46.5 times. This makes it particularly suitable for industrial-scale production of high-purity this compound [6].
To verify the purity and identity of HSCCC-purified this compound, HPLC analysis provides a reliable quality control method.
Dissolve approximately 1 mg of HSCCC-purified this compound in 1 mL of methanol. Filter through a 0.45 μm membrane prior to injection. The this compound peak typically appears at approximately 7.7 minutes under these conditions, with purity calculated by percentage area normalization [1].
For comprehensive quality assessment of plant extracts containing this compound alongside other flavonoids, Ultra Performance Liquid Chromatography (UPLC) provides rapid, high-resolution analysis.
This UPLC method has been rigorously validated with excellent linearity (R² > 0.999) over the concentration range of 1-100 μg/mL for this compound. The precision shows relative standard deviation below 3.0%, with recovery rates between 95.49-106.23%, making it suitable for accurate quantification of this compound in complex plant matrices [7].
Table 1: HPLC and UPLC Methods for this compound Analysis
| Parameter | HPLC Method | UPLC Method |
|---|---|---|
| Column | YMC C18 (250 × 4.6 mm, 5 μm) | ODS Hypersil (2.1 × 250 mm, 1.9 μm) |
| Mobile Phase | Phosphate buffer:ACN (70:30) | ACN - 0.1% FA gradient |
| Flow Rate | 1.0 mL/min | 0.44 mL/min |
| Detection | 340 nm | 254 nm |
| Retention Time | ~7.7 min | ~7.7 min |
| Linearity | R² > 0.999 | R² > 0.999 |
| LOD | - | 0.13 μg/mL |
| LOQ | - | 0.41 μg/mL |
Successful transition from analytical to preparative HSCCC requires systematic scale-up approaches. Linear scale-up is the ideal amplification strategy, maintaining similar stationary phase retention, separation time, and resolution across scales by keeping the "g" field, tubing length, and linear flow rate constant while increasing tubing cross-sectional area. The key parameters for scale-up are summarized in Table 2 [6] [5].
Table 2: HSCCC Scale-Up Parameters from Analytical to Preparative Scale
| Parameter | Analytical Scale | Preparative Scale | Scale Factor |
|---|---|---|---|
| Column Volume | 15.5 mL | 720 mL | 46.5× |
| Tubing Configuration | Standard Circular | Rectangular Horizontal | - |
| Sample Loading | 12 mg/h | 1.66 g/h | 138× |
| Flow Rate | 1.5 mL/min | 10 mL/min | 6.7× |
| Rotation Speed | 1600 rpm | 1200 rpm | - |
| Purity | 98.2% | 98.3% | - |
Several sophisticated elution techniques can enhance this compound separation efficiency:
Elution-extrusion method: Combines conventional elution with stationary phase extrusion, reducing solvent consumption and analysis time while ensuring complete recovery of all compounds [2]
pH zone-refining: Particularly effective for ionizable compounds, this method uses retainer acids in the stationary phase and eluter acids in the mobile phase to focus bands and increase sample loading capacity [2]
Dual-mode elution: Involves switching mobile phase roles during separation, first using the aqueous phase as mobile phase, then switching to the organic phase to elute strongly retained compounds [2]
The anti-inflammatory potential of HSCCC-purified this compound can be evaluated using lipopolysaccharide (LPS)-induced human umbilical vein endothelial cells (HUVECs). In this assay, cells are pretreated with various concentrations of this compound (10-100 μM) for 2 hours before LPS stimulation. This compound demonstrates significant dose-dependent inhibition of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β), confirming its potent anti-inflammatory properties [4].
This compound exhibits notable acetylcholinesterase (AChE) inhibitory activity at nanogram levels, with a detection limit of 10 ng in bioautographic TLC assays—comparable to the known AChE inhibitor galanthamine. This neuroprotective property suggests potential applications in managing Alzheimer's disease and other cognitive disorders [2].
Despite its promising bioactivities, this compound suffers from low oral bioavailability due to poor solubility. Advanced formulation strategies have been developed to address this limitation:
This compound Solid Dispersion (LSD): Prepared using PVPK30 carrier (drug:carrier ratio 1:3) via solvent evaporation method, showing 3.29-fold increased solubility and 3.36-fold higher bioavailability compared to pure this compound [1]
This compound Liposome (LL): Developed using thin film hydration method with soy lecithin and cholesterol, demonstrating improved permeability but lower bioavailability enhancement (0.99-fold) compared to solid dispersions [1]
While ethyl acetate:n-butanol:water (5:0.8:5, v/v/v) is optimal for this compound, several alternative systems may be tested for challenging separations:
The following workflow diagram illustrates the complete HSCCC process for this compound extraction and purification:
HSCCC represents a powerful and efficient technique for the extraction and purification of this compound from medicinal plants, offering significant advantages over conventional chromatography methods. The protocols outlined in this application note provide comprehensive guidance for both analytical-scale and preparative-scale separation, enabling researchers to obtain high-purity this compound for pharmacological evaluation and product development. The continued refinement of HSCCC technology, including the development of rectangular horizontal tubing and advanced elution modes, promises further enhancements in separation efficiency and scalability for industrial applications.
This compound (acacetin-7-O-rutinoside) is a glycosylated flavonoid recognized for its promising neuroprotective, sedative, anti-inflammatory, and antioxidant properties [1]. It is prevalent in plant families such as Asteraceae (e.g., Cirsium and Chrysanthemum), Lamiaceae (e.g., Mentha), and Scrophulariaceae (e.g., Buddleja) [1]. The purification of high-purity this compound is fundamental for reliable pharmacological and pharmacokinetic studies. This document details scalable and efficient HPLC-based purification protocols from various plant sources.
The table below summarizes three effective purification processes for obtaining high-purity this compound, with key performance metrics for comparison.
| Plant Source | Purification Method | Key Process Parameters | Purity Achieved | Recovery/Yield | Reference |
|---|
| Mentha haplocalyx | Aqueous Two-Phase Flotation + Prep-HPLC | ATP Flotation: PEG1000 (1:1, w/w), pH 5, (NH₄)₂SO₄ 350 g/L, 20 mL/min N₂, 20 min. Prep-HPLC: Not detailed. | 95.8% | Flotation Efficiency: 82.24% | [2] | | Cirsium japonicum | Macroporous Resin + Prep-HPLC | Resin: D-101. Prep-HPLC: Method not detailed. | 96.65% | Not Specified | [3] | | Chrysanthemum indicum | Solid-Liquid Extraction | Solvents: Sequential washing with petroleum ether, ethyl acetate, and ethanol. Scale: 15 kg flowers. | 55.68% | 66.65% | [4] |
This method is ideal for processing non-volatile residues after steam distillation, enhancing resource utilization [2].
1. Sample Preparation
2. Aqueous Two-Phase Flotation (ATPF)
3. Preparative HPLC Purification
This two-step process is effective for handling large volumes of crude extract [3].
1. Macroporous Resin Enrichment
2. Final Purification via Prep-HPLC
This method is a cost-effective and scalable approach for producing this compound-enriched extract [4].
1. Crude Extract Preparation
2. Solid-Liquid Extraction (Sequential Washing)
3. Process Stability and Scale-Up
A validated UPLC method is recommended for monitoring this compound content during purification and in the final product.
The following diagrams illustrate the logical workflows for the two primary purification strategies.
Diagram 1: Workflow combining initial enrichment via ATP Flotation followed by high-resolution Prep-HPLC purification.
Diagram 2: Workflow utilizing macroporous resin for bulk enrichment prior to final Prep-HPLC purification.
Linarin, a naturally occurring flavonoid found in plants like Cirsium setidens and Flos Chrysanthemi Indici, has demonstrated potent anti-osteoporotic effects in preclinical models [1] [2] [3]. The ovariectomized (OVX) mouse model, which mimics the estrogen deficiency of postmenopausal women, is the standard for evaluating these effects.
The therapeutic action of this compound is dual-acting: it simultaneously inhibits bone resorption by osteoclasts and promotes bone formation by osteoblasts [1]. This is achieved through the modulation of key signaling pathways, as illustrated below.
Diagram 1: Dual-Action Mechanism of this compound in OVX Mice.
This protocol is adapted from studies investigating Cirsium setidens water extracts (CSEs) and purified this compound [1] [4].
After the treatment period, the following analyses are performed to evaluate bone quality and turnover.
Table 1: Key Bone Morphology and Density Measurements via Micro-CT
| Measurement | Technique | Key Findings in OVX vs. Sham Mice | Effect of this compound/CSEs Treatment |
|---|---|---|---|
| Bone Mineral Density (BMD) | Micro-CT | Significantly reduced [1] | Substantially elevated BMD [1] |
| Bone Volume/Tissue Volume (BV/TV) | Micro-CT | Reduced [5] | Improved [3] |
| Trabecular Number (Tb.N) | Micro-CT | Reduced [5] | Improved [3] |
| Trabecular Separation (Tb.Sp) | Micro-CT | Increased [5] | Attenuated separation [3] |
Table 2: Key Serum and Tissue Biomarkers of Bone Turnover
| Biomarker | Type | Assay/Method | Change with this compound/CSEs Treatment |
|---|---|---|---|
| 17β-estradiol | Serum hormone | ELISA | Significantly blocked the decline [1] |
| RANKL/OPG Ratio | Serum cytokine ratio | ELISA | Reversed the adverse ratio [1] |
| TRAP | Serum / Histology | ELISA / TRAP staining | Attenuated activity [1] |
| Osteocalcin (OCN) | Serum / Bone tissue | ELISA / Western Blot | Enhanced levels [1] |
| ALP (Alkaline Phosphatase) | Serum / Bone tissue | Activity assay kit / ELISA | Enhanced level in bone [1] |
| Cathepsin K, MMP-9 | Bone tissue protein | Western Blot | Curtailed bone levels [1] |
| Collagen Fibers | Bone tissue | Picrosirius red staining | Elevated formation [1] |
This protocol is used to elucidate the mechanism by which this compound promotes bone formation [2] [3].
The molecular pathway investigated in this setup is detailed below.
Diagram 2: this compound activates the Osteogenic BMP-2/RUNX2 Pathway via PKA.
This compound is a strong natural candidate for preventing postmenopausal osteoporosis. Its ability to correct the imbalance in bone remodeling by targeting both osteoclasts and osteoblasts makes it particularly attractive.
A notable limitation from the research is that while this compound and CSEs were highly effective, acacetin (the aglycone of this compound) showed minimal to no effect on key parameters like the OPG/RANKL ratio and BMD, suggesting the glycosylated structure of this compound is crucial for its activity [1]. Future work should focus on further pharmacokinetic studies and validation in higher organisms.
This compound (also known as acacetin-7-O-β-D-rutinoside) is a naturally occurring flavonoid glycoside widely distributed in various plants, particularly in Chrysanthemum indicum L., Compositae, and Dendrocalamus species. This natural compound has gained significant attention in pharmacological research due to its potent anti-inflammatory properties and specific mechanism of action involving inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 represents a crucial therapeutic target as it plays a central role in initiating innate immune responses and is implicated in the pathogenesis of numerous inflammatory conditions, including osteoarthritis, acute lung injury, hyperuricemic nephropathy, spinal cord injury, and liver diseases. The growing body of evidence demonstrating this compound's efficacy across diverse disease models positions it as a promising candidate for development into therapeutic agents aimed at modulating inflammation-driven pathologies [1] [2] [3].
The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with key components of the TLR4 signaling complex. Modern pharmacological studies have consistently demonstrated that this compound exerts significant anti-inflammatory effects by suppressing the expression of various inflammatory mediators, including interleukin family cytokines (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it modulates the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These multifaceted actions, combined with its natural origin and relatively favorable safety profile, make this compound an attractive subject for further research and development in the pharmaceutical and nutraceutical industries [1] [4].
This compound exerts its primary anti-inflammatory effect through direct interaction with the TLR4/myeloid differentiation protein-2 (MD-2) complex, which serves as the principal recognition system for lipopolysaccharide (LPS), a key component of gram-negative bacterial membranes. Through competitive ELISA and co-immunoprecipitation assays, researchers have demonstrated that this compound specifically inhibits the formation of the TLR4/MD-2 dimeric complex that is essential for LPS-induced signaling activation. Molecular docking analyses have revealed that this compound exhibits high binding affinity for MD-2 (-7.3 kcal mol⁻¹), forming a hydrogen bond with the LYS-132 residue of MD-2. This interaction physically blocks LPS from binding to its recognition site, thereby preventing the initiation of the downstream inflammatory cascade [1].
The interruption of TLR4/MD-2 complex formation by this compound represents a strategic therapeutic approach as it targets the earliest stage of inflammatory signaling activation. This mechanism is particularly relevant in conditions where endogenous DAMPs (damage-associated molecular patterns) or exogenous PAMPs (pathogen-associated molecular patterns) activate TLR4 signaling, leading to chronic inflammation and tissue damage. By occupying the LPS binding site on MD-2, this compound effectively functions as a competitive antagonist of TLR4 activation, providing a rational basis for its therapeutic application in various TLR4-mediated inflammatory disorders [1] [2].
The inhibition of TLR4/MD-2 complex formation by this compound results in the suppression of multiple downstream signaling cascades that are critical for inflammatory responses:
TLR4/MyD88/NF-κB Pathway: this compound significantly reduces LPS-induced expression of intracellular adaptor proteins including myeloid differentiation primary response 88 (MyD88), interleukin-1 receptor-associated kinase 1 (IRAK1), and TNF receptor-associated factor 6 (TRAF6). This suppression leads to decreased phosphorylation and degradation of IκBα, preventing nuclear translocation of nuclear factor kappa B (NF-κB) subunit p65. Consequently, this compound inhibits the transcription of pro-inflammatory genes encoding cytokines (TNF-α, IL-6, IL-1β), enzymes (COX-2, iNOS), and other inflammatory mediators [1] [4] [5].
MAPK Signaling Pathway: this compound has been shown to reverse the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinases (MAPK) in response to inflammatory stimuli. These MAPK pathways represent important signaling routes that work in parallel to NF-κB to regulate inflammatory gene expression and cellular responses to stress [2].
Nrf2 Antioxidant Pathway: Beyond its anti-inflammatory actions, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This dual activity of simultaneously suppressing inflammatory pathways and enhancing antioxidant defenses makes this compound particularly effective in conditions where oxidative stress and inflammation coexist [2] [5].
Table 1: Key Signaling Pathways Modulated by this compound
| Pathway | Key Components Affected | Biological Consequences |
|---|---|---|
| TLR4/MyD88/NF-κB | ↓ TLR4/MD-2 complex formation, ↓ MyD88, ↓ IRAK1, ↓ TRAF6, ↓ IκBα phosphorylation, ↓ NF-κB p65 nuclear translocation | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), decreased expression of inflammatory enzymes (COX-2, iNOS) |
| MAPK | ↓ Phosphorylation of ERK, JNK, p38 | Attenuated cellular stress responses, reduced inflammatory gene expression |
| Nrf2 Antioxidant | ↑ Nrf2 nuclear translocation, ↑ HO-1, ↑ NQO1 | Enhanced antioxidant capacity, reduced oxidative stress |
In studies investigating osteoarthritis (OA), this compound demonstrated significant protective effects in both cellular and animal models. In human OA chondrocytes stimulated with LPS, this compound pretreatment (7.5, 15, and 30 μM) dose-dependently suppressed the overexpression of inflammatory mediators including COX-2 and iNOS. It significantly reduced the production of NO, PGE2, IL-6, and TNF-α while preventing extracellular matrix (ECM) degradation by enhancing the expression of aggrecan and collagen II and inhibiting the expression of ADAMTS-5 and MMP13. In a mouse destabilization of the medial meniscus (DMM) model, oral administration of this compound (30 mg/kg once daily for 8 weeks) resulted in notable protection against joint space narrowing and cartilage surface calcification, with improved histological scores compared to untreated OA controls [1].
The mechanistic basis for these protective effects in OA involves this compound's ability to inhibit the TLR4/NF-κB signaling axis specifically in chondrocytes. This action is particularly relevant given the central role of low-grade inflammation in OA progression and the recognition that LPS levels are elevated in both synovial fluid and serum of individuals with OA compared to normal controls. By targeting the TLR4 pathway, this compound addresses a key driver of cartilage degradation and synovial inflammation in OA, positioning it as a potential disease-modifying agent rather than merely a symptomatic treatment [1] [6].
This compound has shown remarkable efficacy in models of central nervous system inflammation and injury. In a mouse model of spinal cord injury (SCI), this compound treatment (12.5, 25, and 50 mg/kg) dose-dependently improved locomotor function as assessed by Basso Mouse Scale scoring, inclined plane test performance, and footprint analysis. Histological examinations revealed that this compound treatment reduced the spinal cord damage area, increased myelination, and preserved anterior horn motor neurons. These neuroprotective effects were associated with suppressed microglial activation and decreased expression of inflammatory mediators including iNOS, COX-2, TNF-α, IL-6, and IL-1β in the injured spinal cord tissue. Additionally, this compound treatment significantly reduced neuronal apoptosis, as evidenced by decreased expression of cleaved caspase-3 and Bax while increasing Bcl-2 levels [4].
The therapeutic significance of these findings lies in the critical role of neuroinflammation in secondary injury processes following SCI. Microglial activation and subsequent inflammatory mediator release contribute significantly to the expansion of the initial lesion and create an environment hostile to neural repair and regeneration. By inhibiting microglial activation through suppression of the TLR4/NF-κB pathway, this compound represents a promising approach to mitigating secondary damage and potentially creating a more permissive environment for recovery after neural injury [4].
Research has demonstrated this compound's protective effects in multiple organ systems affected by inflammatory and oxidative stress:
Hyperuricemic Nephropathy: In a mouse model of hyperuricemia induced by hypoxanthine and potassium oxonate, this compound treatment significantly decreased serum uric acid levels, inhibited xanthine oxidase activity, and regulated uric acid transporters. It improved renal function parameters (BUN, Cr) and reduced renal inflammation by suppressing TLR4, p-NF-κB, and p-IκBα levels. Additionally, this compound mitigated oxidative stress by modulating the Nrf2/Keap1 pathway, increasing the expression of antioxidant enzymes including SOD, HO-1, and NQO1. These effects were confirmed to be Nrf2-dependent, as demonstrated using Nrf2 knockout mice and the Nrf2 inhibitor ML385 [7] [5].
Acute Liver Injury: In CCl₄-induced acute liver injury models, this compound (12.5, 25, and 50 mg/kg) remarkably attenuated the loss of hepatic architecture, inflammatory cell infiltration, serum transaminases (ALT, AST), and pro-inflammatory cytokines. It alleviated oxidative stress by increasing cytosolic Nrf2 expression, inducing Nrf2 nuclear localization, and enhancing HO-1 expression. This compound also decreased the expression of TLR4 and its downstream proteins (MyD88, IRAK1, TRAF6) while reversing CCl₄-induced phosphorylation of ERK, p38, and JNK. Furthermore, this compound promoted hepatoprotective autophagy, as evidenced by increased expression of LC3II and Beclin 1 [2].
Acute Lung Injury: In LPS-induced acute lung injury models, this compound pretreatment (12.5, 25, and 50 mg/kg) dose-dependently attenuated lung injury parameters, reduced platelet activation and neutrophil infiltration, and decreased pro-inflammatory cytokine release. These protective effects were associated with inhibition of both TXNIP/NLRP3 and NF-κB pathways, including their downstream signals such as xanthine oxidase, NLRP3, ASC, caspase-1, IKK-α, and IκBα [8].
Table 2: Summary of this compound Efficacy Across Disease Models
| Disease Model | Experimental System | Dosage/Concentration | Key Efficacy Outcomes |
|---|---|---|---|
| Osteoarthritis | Human OA chondrocytes + LPS | 7.5, 15, 30 μM | ↓ COX-2, iNOS, NO, PGE2, IL-6, TNF-α; ↑ Aggrecan, Collagen II; ↓ ADAMTS-5, MMP13 |
| Osteoarthritis | Mouse DMM model | 30 mg/kg, oral, 8 weeks | Reduced joint space narrowing, decreased cartilage calcification, improved OARSI scores |
| Spinal Cord Injury | Mouse SCI model | 12.5, 25, 50 mg/kg | Improved BMS scores, reduced lesion area, increased myelination, preserved motor neurons, ↓ inflammatory cytokines |
| Hyperuricemic Nephropathy | Mouse HUA model | 25, 50 mg/kg | ↓ Serum UA, XO activity, BUN, Cr; ↓ TLR4, p-NF-κB; ↑ Nrf2, antioxidant enzymes |
| Acute Liver Injury | Mouse CCl₄ model | 12.5, 25, 50 mg/kg | ↓ ALT, AST, hepatic necrosis; ↓ TLR4/MyD88 pathway; ↑ Nrf2, autophagy markers |
| Acute Lung Injury | Mouse LPS model | 12.5, 25, 50 mg/kg | ↓ Lung injury score, neutrophil infiltration, inflammatory cytokines; ↓ TXNIP/NLRP3 & NF-κB pathways |
| Intestinal Barrier Dysfunction | Weaned piglets + ETEC | 150 mg/kg diet | Improved colonic morphology, ↓ diarrhea incidence, ↓ pro-inflammatory genes, ↑ barrier genes, modulated gut microbiota |
Purpose: To determine the non-cytotoxic concentrations of this compound for subsequent in vitro experiments.
Procedure:
Purpose: To evaluate the anti-inflammatory effects of this compound in human OA chondrocytes.
Procedure:
Purpose: To investigate this compound's direct interaction with TLR4/MD-2 complex.
Competitive ELISA:
Co-immunoprecipitation:
Molecular Docking:
Purpose: To evaluate the protective effects of this compound in surgically-induced OA.
Procedure:
Purpose: To evaluate neuroprotective effects of this compound after SCI.
Procedure:
Based on current research, this compound has been administered through various routes in preclinical studies, with oral administration being the most common approach for chronic conditions and intraperitoneal injection for acute models. The compound demonstrates favorable bioavailability and tissue distribution, with efficacy observed in multiple organ systems including joints, nervous tissue, liver, kidney, and lungs. For in vivo studies, this compound is typically dissolved in vehicles containing DMSO (not exceeding 10%) diluted with saline or corn oil for oral gavage, or in physiological saline containing Tween-80 for intraperitoneal injection [1] [2] [4].
The dosing regimens employed in preclinical studies provide guidance for potential clinical translation. In acute injury models (liver, lung, spinal cord), this compound is typically administered at 12.5-50 mg/kg, while in chronic conditions such as osteoarthritis, longer-term administration at 30 mg/kg has demonstrated efficacy and safety. The dose-dependent effects observed across studies suggest that optimal dosing should be determined based on specific disease indications and severity. Future formulation development should focus on enhancing this compound's bioavailability through advanced delivery systems such as nanoparticles, liposomes, or complexation with cyclodextrins, which could potentially improve its therapeutic index and enable lower effective doses [1] [2] [4].
This compound represents a promising natural product-derived therapeutic candidate with potent TLR4 signaling inhibitory activity. Its multifaceted mechanism of action, targeting both inflammatory and oxidative stress pathways, provides a rational basis for its efficacy across diverse disease models. The comprehensive experimental data summarized in these application notes support continued development of this compound for conditions driven by TLR4-mediated inflammation, particularly osteoarthritis, neuroinflammatory disorders, and organ injuries affecting the liver, kidney, and lungs.
Future research should focus on advancing this compound through preclinical development stages, including detailed pharmacokinetic and toxicological profiling, determination of therapeutic indices in relevant species, and optimization of formulation strategies to enhance bioavailability and tissue targeting. Additionally, further mechanistic studies exploring potential interactions with other pattern recognition receptors and immune signaling pathways would provide a more comprehensive understanding of its pharmacological profile. With its favorable efficacy and safety profile demonstrated in preclinical studies, this compound holds significant promise for development into a novel therapeutic agent addressing unmet needs in inflammatory diseases.
The following diagrams visualize the molecular mechanisms of this compound's action:
1. Introduction Linarin (CAS No. 480-36-4), a natural flavonoid derived from wild chrysanthemum (Chrysanthemum indicum), exhibits significant potential as a natural feed additive to counteract intestinal dysfunction caused by Enterotoxigenic Escherichia coli (ETEC) in weaned piglets [1] [2]. Its mechanism is rooted in the "Medicine-Food Homology" concept, representing a sustainable strategy to replace antibiotics in swine production [2].
2. Protective Effects and Mechanisms this compound's efficacy is demonstrated across the gut-liver axis, with studies showing it alleviates ETEC-induced damage in both the small intestine, colon, and liver [1] [2] [3]. The core mechanism involves modulating the gut microbiota and their associated metabolic pathways, leading to:
The diagram below illustrates the workflow of a comprehensive animal study investigating this compound's effects.
3. Quantitative Data Summary The following tables consolidate key quantitative findings from recent studies.
Table 1: Effects of this compound on Intestinal Morphology and Serum Barrier Markers [2]
| Parameter | BD+ETEC Group | LN+ETEC Group | Effect of this compound |
|---|---|---|---|
| Villus Height (duodenum) | Decreased | Significantly Increased | Increased |
| Crypt Depth (jejunum) | Increased | Significantly Decreased | Decreased |
| Villus/Crypt Ratio | Decreased | Significantly Increased | Increased |
| Goblet Cell Count | Decreased | Significantly Increased | Increased |
| Serum DAO | Increased | Significantly Decreased | Decreased |
| Serum Endotoxin | Increased | Significantly Decreased | Decreased |
| Serum D-lactate | Increased | Significantly Decreased | Decreased |
Table 2: this compound's Impact on Gut Microbiota and Metabolites [1] [4] [3]
| Aspect | Key Findings |
|---|---|
| SCFA Production | Significantly increased acetic, propionic, valeric, and isovaleric acid concentrations in the colon. |
| Bacterial Taxa Modulated | Increased: Pedosphaera, Fusicatenibacteria, Limosilactobacillus Decreased: Tyzerella, Sporobacteria, Actinobacillus, Romboutsia | | Affected Metabolic Pathways | Purine and pyrimidine metabolism; Steroid and vitamin biosynthesis; Unsaturated fatty acid biosynthesis; Nicotinate and nicotinamide metabolism; Citric acid cycle. |
Table 3: Systemic Benefits on Liver and Growth [3]
| Parameter | Effect of this compound |
|---|---|
| Average Daily Feed Intake (ADFI) | Increased |
| Feed-to-Gain Ratio (F:G) | Decreased |
| Liver Index | Decreased |
| Serum Liver Enzymes (ALT, AST) | Decreased |
| Hepatic Inflammatory Genes | Downregulated |
| Antioxidant Capacity | Enhanced |
| Apoptosis Markers | Suppressed |
1. Animal Experiment Design [4] [2] [5]
2. Sample Collection and Processing [4] [5]
3. Key Analytical Methods
The diagram below summarizes the multi-faceted mechanism by which this compound protects against ETEC challenge.
This compound, administered at 150 mg/kg in the diet, effectively mitigates ETEC-induced intestinal and hepatic damage in weaned piglets. Its efficacy is achieved through a multi-targeted mechanism: restoring gut microbiota homeostasis, enhancing the intestinal physical and immune barrier, and exerting systemic anti-inflammatory and antioxidant effects via the gut-liver axis. These Application Notes provide a validated protocol for researchers to further explore this compound as a promising natural alternative to in-feed antibiotics.
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a crucial cellular defense mechanism that regulates the expression of antioxidant and cytoprotective genes. Under homeostatic conditions, Nrf2 is constitutively bound by its repressor protein, Keap1, which targets it for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or specific activators, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and transcription of genes containing the Antioxidant Response Element (ARE) [1] [2]. This pathway is a promising therapeutic target for conditions driven by oxidative stress, including neurodegenerative diseases, diabetes, and inflammatory disorders [3].
Linarin (acacetin-7-O-rutinoside), a naturally occurring flavonoid glycoside, has demonstrated significant pharmacological potential. Recent pre-clinical evidence indicates that this compound can modulate the Nrf2/Keap1 pathway, thereby eliciting antioxidant and anti-inflammatory effects [4] [5]. This application note provides a detailed experimental framework for researchers to validate and investigate the mechanism of Nrf2 pathway activation by this compound.
This compound is hypothesized to activate the Nrf2 pathway through a multi-faceted mechanism, ultimately leading to the expression of cytoprotective genes. The proposed sequence of events is illustrated in the following pathway diagram:
Figure 1: Proposed mechanism of Nrf2 pathway activation by this compound. This compound interacts with Keap1, potentially by modifying its cysteine sensors or directly inhibiting the Keap1-Nrf2 protein-protein interaction (PPI). This prevents Nrf2 ubiquitination and degradation, allowing Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) to initiate the transcription of cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
The following tables summarize key quantitative findings from pre-clinical studies on this compound, particularly in the context of Hyperuricemic Nephropathy (HN) [4].
Table 1: Effect of this compound on Uric Acid and Renal Function Parameters in a Hyperuricemic Nephropathy Mouse Model
| Parameter | Model Control Group | This compound-Treated Group (20 mg/kg) | Significance |
|---|---|---|---|
| Serum Uric Acid (UA) | Significantly Elevated | Significantly Reduced | p < 0.05 |
| Blood Urea Nitrogen (BUN) | Significantly Elevated | Significantly Reduced | p < 0.05 |
| Serum Creatinine (Cr) | Significantly Elevated | Significantly Reduced | p < 0.05 |
| Kidney Injury Molecule-1 (KIM-1) | Significantly Elevated | Significantly Reduced | p < 0.05 |
Experimental Model: ICR mice induced with potassium oxonate and hypoxanthine. Treatment duration: 7 days. Data sourced from [4].
Table 2: Effect of this compound on Antioxidant and Inflammatory Markers
| Category | Marker | Effect of this compound | Assay Method |
|---|---|---|---|
| Nrf2 Pathway Targets | Nrf2 Protein (Nuclear) | ↑ Accumulation | Western Blot / IHC |
| HO-1, NQO1 | ↑ Expression | ELISA / qPCR | |
| Glutathione (GSH) | ↑ Levels | Spectrophotometry | |
| Oxidative Stress | Malondialdehyde (MDA) | ↓ Levels | ELISA |
| Superoxide Dismutase (SOD) | ↑ Activity | Assay Kit | |
| Inflammation | TLR4/NF-κB Pathway | ↓ Activation | Western Blot |
| IL-1β, IL-6, TNF-α | ↓ Levels | ELISA |
IHC: Immunohistochemistry; qPCR: quantitative Polymerase Chain Reaction; ELISA: Enzyme-Linked Immunosorbent Assay. Data consolidated from [4] [5].
This protocol is designed to confirm the direct effect of this compound on Nrf2 activation in cultured cells.
Objective: To visualize and quantify Nrf2 nuclear translocation following this compound treatment.
Cell Line: Human hepatoma cell line (HepG2) or mouse pancreatic β-cell line (MIN6) are suitable models [6] [2].
Reagents:
Procedure:
The workflow for this protocol is summarized below:
Figure 2: Experimental workflow for the Nrf2 nuclear translocation assay.
This protocol is adapted from a study demonstrating this compound's efficacy in a pre-clinical model of kidney injury [4].
This compound represents a promising natural product candidate for targeting the Nrf2-Keap1 pathway. The provided data and detailed protocols offer a solid foundation for researchers in drug development to further investigate its mechanistic profile and therapeutic potential. Key findings indicate that this compound not only activates Nrf2 but also inhibits the related TLR4/NF-κB inflammatory pathway, suggesting a multi-targeted action [4]. Future work should focus on identifying its precise molecular target on Keap1 and advancing pharmacokinetic and toxicological studies to support its translational development [5].
The table below summarizes two key formulation strategies for enhancing this compound's solubility and bioavailability, based on recent experimental data.
| Formulation Approach | Key Excipient / Method | Solubility Enhancement (vs. pure this compound) | Bioavailability (vs. pure this compound) | Key Findings |
|---|---|---|---|---|
| Solid Dispersion [1] [2] | PVPK30 (Drug:Carrier = 1:3); Solvent evaporation method | 3.29 times [1] | 3.36 times [1] [2] | Amorphous state of drug in carrier significantly improves dissolution rate and absorption [1]. |
| Liposome [1] [2] | Soy Lecithin & Cholesterol; Thin-film hydration method | 3.09 times [1] | 0.99 times (no significant change) [1] [2] | Despite improved solubility, oral bioavailability was not enhanced in rat studies [1]. |
This protocol, derived from a 2022 study, uses the solvent evaporation method to create a solid dispersion with PVPK30 [1].
This protocol outlines the thin-film hydration method used in the same study [1].
Q1: Why is improving this compound's solubility critical for in vitro studies? this compound has poor water solubility due to its specific flavonoid structure (with two sugars at the C-7 position), which leads to low dissolution rates and permeability in vitro. This poor solubility is a major limiting factor for its commercial viability and can severely compromise the reliability of activity assays, as the concentration in solution may not reflect the administered dose [1].
Q2: My solid dispersion is sticky and difficult to handle after evaporation. How can I improve this? This is a common issue. Ensure complete solvent removal by drying the product in a vacuum oven. You can also add a small percentage of a glidant like colloidal silicon dioxide (Aerosil) during the sieving step to improve powder flow and reduce tackiness.
Q3: My liposome formulation has low encapsulation efficiency. What factors should I check? Low encapsulation can be due to several factors. Review your process: (1) Drug-to-lipid ratio - it may need optimization; (2) Solvent removal - ensure the lipid film is completely dry and free of residual organic solvent before hydration; (3) Hydration conditions - temperature and duration of hydration must be sufficient to fully disperse the lipids and encapsulate the drug.
| Problem | Possible Cause | Suggested Solution |
|---|
| Low Dissolution Rate of Solid Dispersion | Incomplete amorphization or drug recrystallization. | • Ensure fast and complete solvent evaporation. • Store the final product in a moisture-free environment (desiccator). • Characterize the product with PXRD to confirm amorphous state [1]. | | Poor Powder Flow & Handling | Sticky or hygroscopic solid dispersion. | • Incorporate a glidant (e.g., 0.5-1% Aerosil). • Use a vacuum during the drying process. | | Liposome Aggregation or Fusion | Instability of the lipid bilayer. | • Optimize the cholesterol content to stabilize the membrane. • Use a charged lipid to introduce electrostatic repulsion between vesicles. • Store the formulation at 4°C. | | Low Drug Encapsulation in Liposomes | Drug leaking during preparation or exceeding lipid capacity. | • Optimize the drug-to-lipid ratio. • Ensure the hydration medium is at the correct pH and osmolarity. • Consider using remote loading techniques if applicable. |
The following diagram illustrates the logical workflow for selecting and characterizing a this compound formulation strategy, based on the information presented above.
The table below summarizes the key characteristics of Linarin relevant for experimental design.
| Aspect | Description & Key Findings | Relevance to Cell Culture Work |
|---|---|---|
| General Solubility | Poor water solubility, improved by formulation (e.g., solid dispersions increased solubility over 3-fold) [1]. | Suggests pure this compound may have limited solubility in aqueous media; use of stock solutions in DMSO is common. |
| Reported Solvent for Stock | 0.5% Dimethyl Sulfoxide (DMSO) [2]. | Confirms DMSO as a standard solvent for preparing this compound stock solutions for in vitro studies. |
| Documented Cell Culture Use | • Inhibited A. baumannii growth (MIC = 312.5 μmol/L) [2]. • Suppressed LPS-induced inflammation in human OA chondrocytes (7.5-30 μM) [3]. • Protected against ischemia-reperfusion injury in neuronal cells (10-40 μM) [4]. | Provides evidence of this compound's activity in various cell-based assays and offers reference for effective concentration ranges. | | Key Signaling Pathways Modulated | TLR4/NF-κB [3], Nrf2/Keap1 [5], AKR1B1/ER Stress [4]. | Indicates this compound is biologically active in cell culture systems and affects multiple targets. |
A common experimental workflow for studying this compound's effects in cell culture, synthesized from the available research, can be visualized as follows. This workflow assumes the use of a DMSO stock solution.
What is a typical concentration range for this compound in cell culture experiments? While the effective dose depends on your specific model, studies have used a wide range. Concentrations of 7.5 to 30 μM have shown anti-inflammatory effects in human chondrocytes [3], while concentrations around 312.5 μmol/L (∼312.5 μM) demonstrated antibacterial effects [2]. A cytotoxicity assay (like CCK-8) is recommended to determine a safe concentration range for your specific cell type [3].
How can I improve the solubility and stability of this compound in my experiments? Research indicates that formulating this compound as a solid dispersion significantly enhances its solubility and bioavailability compared to the pure compound [1]. If using a DMSO stock solution, ensure it is freshly prepared or properly stored, and avoid repeated freeze-thaw cycles to maintain stability.
Which signaling pathways is this compound known to affect? this compound is a multi-target agent. Key pathways it modulates include:
Problem: Precipitate forms in the culture media after adding this compound.
Problem: No biological effect is observed.
Problem: Cell viability decreases significantly at low this compound concentrations.
A drop in linarin yield can occur at various stages. The table below outlines common problems, their likely causes, and recommended solutions.
| Problem Symptom | Possible Cause | Solution & Recommended Protocol |
|---|
| Low Extraction Efficiency | Inefficient solvent or method fails to fully release this compound from plant matrix. [1] [2] | Switch to Deep Eutectic Solvents (DES): Use Choline Chloride-Ethylene Glycol (1:2 molar ratio) with 30% water. [2] Apply Ultrasound Assistance: Optimize at 340 W for 32 minutes with a liquid-solid ratio of 32 mL/g. [2] | | Low Final Purity | Crude extract contains too many co-extracted impurities (e.g., chlorophyll, polysaccharides). [3] [4] | Employ Macroporous Resin D-101: Effectively enriches this compound from crude extracts. [3] Implement Solid-Liquid Washing: Wash crude precipitate with petroleum ether and ethyl acetate to remove impurities. [4] | | Sub-Optimal Process Parameters | Using non-optimized conditions for time, temperature, or solvent ratio. [1] | Use Modeling for Optimization: Apply Artificial Neural Networks (ANN) or Response Surface Methodology (RSM) to find ideal parameters (e.g., 74% ethanol, 2h, 12 mL/g ratio). [1] |
For the solutions mentioned above, here are the detailed, citable methodologies.
This green and highly efficient method is recommended for the initial extraction from dried plant material (e.g., Chrysanthemum indicum flowers). [2]
Workflow: UAE-DES Extraction & Purification
This protocol is ideal for further purifying this compound from a crude extract, whether obtained by DES or traditional ethanol extraction. [3] [4]
Workflow: Purification via Macroporous Resin
Q: What is the advantage of using DES over traditional ethanol?
Q: My this compound purity is still low after macroporous resin. What should I do?
Q: Are there any stability concerns during the extraction process?
| Administration Route | Vehicle Composition | Dosage Information | Animal Model | Purpose / Effect Observed |
|---|---|---|---|---|
| Intraperitoneal (IP) Injection [1] | 5% DMSO in saline [1] | 35, 70, and 140 mg/Kg [1] | Mice (Kunming strain) [1] | Acetylcholinesterase (AChE) inhibition in the brain [1] |
| Oral (Dietary Supplement) [2] [3] | Mixed into basal diet [2] [3] | 150 mg per Kg of feed [2] [3] | Weaned piglets [2] [3] | Improved intestinal barrier function, modulation of gut microbiota [2] [3] |
Here is a more detailed look at the methodologies from the key studies referenced above.
This study investigated the acetylcholinesterase (AChE) inhibitory activity of this compound.
These studies evaluated the protective effects of this compound on intestinal health in an ETEC infection model.
The following diagram maps out the decision-making workflow for selecting and testing a vehicle for this compound, based on the protocols from the searched studies.
When designing your experiment, please keep the following points in mind:
The table below summarizes key findings on chondrocyte viability after Linarin treatment, primarily from a study on human osteoarthritic chondrocytes.
| Cell Type | Safe Concentration Range | Toxic Concentration | Exposure Time | Key Findings | Citation |
|---|---|---|---|---|---|
| Human OA chondrocytes | Up to 30 μM | 60 μM | 48 hours | Cell viability was significantly decreased at 60 μM. [1] | [1] |
| Human OA chondrocytes | 7.5, 15, and 30 μM | Not tested | 24 hours | No significant cytotoxicity observed at these doses. [1] | [1] |
The data in the table above were generated using a standard Cell Counting Kit-8 (CCK-8) assay, which you can adapt for your own experiments [1].
This experimental workflow can be visualized as follows:
Beyond the basic cytotoxicity profile, understanding how this compound works can inform your experimental design and troubleshooting.
The table below summarizes key quantitative data from a 2022 study that directly compared the effectiveness of Solid Dispersions and Liposomes for Linarin [1] [2] [3].
| Formulation Technique | Solubility (Relative to Pure this compound) | Apparent Permeability Coefficient (Papp) | Relative Bioavailability (Compared to Pure this compound) |
|---|---|---|---|
| Pure this compound | 1x | Not specified (lower) | 1x |
| This compound Solid Dispersion (LSD) | 3.29x | > 1x10-6 cm/s | 3.363x |
| This compound Liposome (LL) | 3.09x | > 1x10-6 cm/s | 0.989x |
This data strongly suggests that This compound is more suitable for formulation into a solid dispersion to enhance its solubility and overall bioavailability [1] [3].
Here are detailed methodologies for the two key formulation techniques, based on the cited research.
This protocol uses the solvent evaporation method to create a solid dispersion with the polymer PVPK30 [1].
The following diagram illustrates this experimental workflow:
This protocol describes the preparation of this compound-loaded liposomes [1].
The liposome formation process is visualized below:
Q1: Why is Solid Dispersion superior to Liposomes for this compound in this study?
Q2: What are the key characterization tests for a successful Solid Dispersion?
Q3: My amorphous solid dispersion is recrystallizing over time. How can I stabilize it?
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Drug Loading in Liposomes | Drug leakage during preparation or poor encapsulation efficiency. | Optimize the lipid-to-drug ratio; try different phospholipids; use active loading techniques if applicable. |
| Poor Dissolution of Solid Dispersion | Incomplete amorphization or drug recrystallization. | Ensure complete solvent removal and drying; try a different polymer carrier (e.g., PEG6000 [1]); optimize the drug-polymer ratio. |
| Low Bioavailability (in vivo) | Despite good in vitro solubility, the drug may precipitate in the GI tract. | Consider adding a precipitation inhibitor (e.g., a polymer) to the formulation to maintain supersaturation [4]. |
What is the main cause of linarin's low bioavailability? Research indicates that this compound is likely a substrate for P-glycoprotein (P-gp), an efflux transporter in the intestine that pumps this compound back into the gut lumen, thereby reducing its absorption into the bloodstream [1].
Are there any proven methods to enhance this compound's absorption? Yes, co-administration with piperine, a known bioenhancer, has been shown to effectively inhibit P-gp. One study demonstrated that piperine increased this compound's area under the curve (AUC) by 381% and its maximum concentration (Cmax) by 346% [1].
Does this compound interact with major signaling pathways? Yes, preclinical studies show that this compound can modulate several key signaling pathways, which contributes to its diverse pharmacological activities. The table below summarizes its known interactions [2].
| Pathway | Effect of this compound | Associated Biological Effects |
|---|---|---|
| NF-κB | Suppression/Inhibition | Anti-inflammatory activity [2] |
| Nrf2/Keap1 | Activation | Antioxidant response [2] |
| MAPK | Modulation (e.g., reverses phosphorylation of ERK, p38, JNK) | Anti-inflammatory activity [3] |
| P-gp Mediated Efflux | Inhibition (when combined with piperine) | Enhanced intestinal absorption and bioavailability [1] |
The following protocol is adapted from a pharmacokinetic study in rats, which provides a proven methodology to overcome the absorption issue [1].
Detailed Protocol: Pharmacokinetic Study of this compound with Piperine
The following diagram illustrates the mechanism by which piperine enhances the intestinal absorption of this compound.
To study how this compound exerts its pharmacological effects (e.g., anti-inflammatory), you can assess its impact on relevant signaling pathways. The diagram below maps its multi-target mechanism of action based on current literature.
Associated Experimental Protocols:
The table below summarizes the available information on Linarin alongside the well-documented profile of bisphosphonates.
| Aspect | This compound (From Preliminary Research) | Bisphosphonates (Established Treatment) |
|---|---|---|
| Source/Class | Flavonoid glycoside from Traditional Chinese Medicine plants (e.g., Cirsium japonicum, Buddleja species) [1]. | Synthetic analogs of inorganic pyrophosphate [2] [3]. |
| Primary Mechanism | Proposed anti-inflammatory and antioxidant effects; may modulate RANKL/RANK/OPG, NF-κB, and Nrf2 pathways [1]. | Nitrogen-containing types inhibit FPPS, disrupting osteoclast function and inducing apoptosis [2] [3]. |
| Key Molecular Targets | RANKL, NF-κB, Nrf2, ROS [1]. | Farnesyl pyrophosphate synthase (FPPS) in osteoclasts [2]. |
| Effects on Bone Cells | In vitro/vivo data suggests it may inhibit osteoclast formation and activity, and promote osteoblast viability [1]. | Potent inhibition of osteoclast-mediated bone resorption [2] [3]. |
| Clinical Evidence | Preclinical studies (in vitro and animal models); human trial data is lacking [1]. | Extensive RCTs proving fracture risk reduction (vertebral, non-vertebral, hip) [2] [4] [5]. |
| Administration | Not defined (research phase). | Oral (weekly/monthly) or IV (quarterly/yearly) [6]. |
| Unique Properties | "Drug holiday" not applicable. | Long skeletal retention allows for "drug holidays" [2] [3] [6]. |
For researchers aiming to conduct a direct comparison, here are established experimental methodologies that could be applied.
The diagram below illustrates the distinct molecular pathways through which this compound and bisphosphonates exert their effects on bone cells.
The current divide between this compound and bisphosphonates highlights critical areas for future scientific inquiry:
The table below summarizes a comparative overview of the biological activities of Linarin and other well-known flavonoid glycosides based on experimental findings.
| Flavonoid Glycoside | Anti-inflammatory | Neuroprotective | Osteogenic (Bone Formation) | Antiviral / Immunomodulatory | Key Comparative Notes |
|---|---|---|---|---|---|
| This compound | Effective; inhibits TNF-α, IL-1β, iNOS, COX-2 via NF-κB/MAPK pathways [1] [2]. | Promising; studied for Alzheimer's, cerebral ischemia, potential sleep-enhancing & AChE inhibitory activity [1] [3]. | Strong promoter; activates BMP-2/RUNX2 pathway via PKA signaling, induces osteoblast differentiation [1] [4]. | Activates Vδ1+ γδ T cells, suppresses R5-HIV-1 replication in CD4+ NKT cells via chemokine secretion [5]. | A multi-target flavonoid with a unique profile, especially in osteogenesis and specific immunomodulation. |
| Narirutin | Most potent among naringenin glycosides in inhibiting TNF-α, NO, iNOS in RAW 264.7 cells [6]. | Information not highlighted in the provided search results. | Information not highlighted in the provided search results. | Information not highlighted in the provided search results. | The anti-inflammatory effect can be superior to its aglycone and other glycosides, depending on the sugar moiety. |
| Rutin | Effective; reduces NO, PGE2, TNF-α, IL-6 in RAW264.7 cells [7]. | Known for neuroprotective potential, though not directly compared to this compound here [7]. | Information not highlighted in the provided search results. | Information not highlighted in the provided search results. | Glycosylation (to form rutin glycoside) primarily improves solubility, with similar or slightly modulated efficacy in various assays [7]. |
| Hesperidin | Known for anti-inflammatory properties [8]. | Known for neuroprotective properties [8]. | Information not highlighted in the provided search results. | Studied for potential against SARS-CoV-2; high binding affinity to viral cellular receptors [8]. | Shares a similar glycosylation pattern (rutinose) with this compound and can also activate Vδ1+ T cells [5]. |
For a deeper understanding, here are the methodologies and key findings from some of the pivotal studies cited above.
The diagram below illustrates the molecular mechanism by which this compound promotes bone formation, as revealed in the cited research [4].
When considering this compound for drug development, please note the following points:
| Feature | Linarin | BMP-2 |
|---|---|---|
| Type of Agent | Natural flavonoid glycoside [1] [2] | Growth factor; member of the TGF-β superfamily [3] [4] |
| Source | Extracted from plants like Flos Chrysanthemi Indici (FCI) [1] [2] | Recombinant protein production; can be overexpressed in cells via gene therapy (lentivirus) [5] [4] |
| Primary Signaling Pathway | Activates the BMP-2/RUNX2 pathway via Protein Kinase A (PKA) signaling [1] [6] | Directly activates the canonical BMP/SMAD pathway (SMAD1/5/8 phosphorylation) and upregulates RUNX2 [3] [4] |
| Key Osteogenic Markers Upregulated | ALP, RUNX2, Osteocalcin (OCN), Bone Sialoprotein (BSP), Type I Collagen (COL-I) [1] | ALP, RUNX2, Osteopontin (OPN), Osteocalcin (OCN), Collagen type I (Col-Ⅰ) [4] |
| Effect on Mineralization | Promotes dose-dependent increase in ALP activity and extracellular matrix mineralization [1] | Promotes significant increase in ALP activity and mineralization [4] |
| In Vivo Efficacy | Protects against OVX-induced bone loss in mice [1] | Strong osteoinductive potential; used with stem cells in tissue engineering (e.g., hydrogel scaffolds) [5] |
| Reported Advantages | Potential natural alternative with fewer side effects; activates osteogenesis through a novel PKA-mediated mechanism [1] | Considered a potent osteoinductive factor; well-studied for bone tissue engineering applications [3] [4] |
The findings in the table above are supported by the following key experiments:
The molecular mechanisms through which this compound and BMP-2 promote osteogenesis can be visualized in the following pathways. Note that this compound acts upstream by activating PKA to induce BMP-2 expression, while BMP-2 directly initiates the signaling cascade.
For your work in drug development, the following points are particularly noteworthy:
The following table summarizes key experimental findings from a study using an ovalbumin (OVA)-induced asthma model in rats. In this experiment, Linarin (50 mg/kg) was compared against dexamethasone (3 mg/kg) [1].
| Parameter | This compound (50 mg/kg) | Dexamethasone (3 mg/kg) | Experimental Context |
|---|---|---|---|
| Body Weight Change | Significant increase | Not specified in results | OVA-induced asthmatic rats [1] |
| Relative Lung Weight | Significant decrease | Not specified in results | OVA-induced asthmatic rats [1] |
| Oxidative Stress Markers | ↑ SOD, GSH, CAT; ↓ MDA | Not specified in results | Lung tissue and erythrocytes [1] |
| Inflammatory Cytokines | Significant reduction | Significant reduction | IL-4, IL-13, TNF-α, IFN-γ in blood and BALF [1] |
| IgE & Histamine Levels | Significant reduction | Significant reduction | Serum IgE and histamine in BALF [1] |
| Inflammatory Cell Infiltration | Significant decrease | Significant decrease | Total and differential leukocyte count in BALF and blood [1] |
| Lung Tissue Anatomy | Significant maintenance | Significant maintenance | Histological assessment [1] |
To understand the data's foundation, here are the methodologies from the key study cited above.
This compound and dexamethasone exert their anti-inflammatory effects through distinct pathways, as illustrated below.
| Feature | This compound (Natural Flavonoid) | TAK-242 (Resatorvid, Synthetic Molecule) |
|---|---|---|
| Source/Type | Natural flavonoid glycoside from plants like Chrysanthemum indicum [1] [2] | Synthetic small molecule cyclopropanecarboxamide [3] [4] |
| Mechanism of Action | Inhibits formation of the TLR4/MD-2 complex on the cell surface; acts as a competitive antagonist for the LPS binding site on MD-2 [1] [2] | Binds to Cys747 in the intracellular TIR domain of TLR4; disrupts interactions with intracellular adaptor proteins (TRAM, TIRAP) [4] [5] [6] |
| Primary Research Focus | Osteoarthritis (OA), Hyperuricemic Nephropathy [1] [2] [7] | Rheumatoid Arthritis (RA), Sepsis/Endotoxemia, Organ Fibrosis, Muscle Wasting, Ischemia-Reperfusion Injury [3] [4] [8] |
| Key In Vitro Findings | In human OA chondrocytes: Suppressed LPS-induced NO, PGE2, IL-6, TNF-α, COX-2, iNOS; prevented ECM catabolism [1] [2] | In murine myotubes: Inhibited LPS-induced IL-6, TNF-α, atrogin-1/MuRF1; reduced myotube atrophy [4]. In human FLS: Inhibited LPS-induced IL-6, IL-8, MMP-1, VEGF [3] [8] |
| Key In Vivo Findings | In mouse DMM-OA model: Oral administration ameliorated OA development, reduced cartilage degeneration [1] [2] | In AIA rat model: i.p. injection (5 mg/kg) reduced paw thickness, serum IL-6/VEGF, and improved histology [3] [8]. In mouse DIO model: i.p. injection (3 mg/kg) attenuated neuroinflammation [6] |
| Reported Efficacy Doses (In Vivo) | 30 mg/kg (oral, mouse) [1] [2] | 3-5 mg/kg (intraperitoneal, rat/mouse) [3] [4] [6] |
To ensure the credibility and reproducibility of your guide, here is a detailed breakdown of the experimental methodologies from pivotal studies on each compound.
The diagrams below illustrate the distinct mechanisms by which this compound and TAK-242 inhibit TLR4 signaling.
Based on the compiled data, here are key points for your researcher audience:
The following table consolidates specific experimental findings on Linarin's antioxidant performance.
| Assay Type | Activity / Result | Experimental Context | Citation |
|---|---|---|---|
| ORAC (Oxygen Radical Absorbance Capacity) | 1441 µmol TE/g | In vitro assay of purified this compound. | [1] |
| Inhibition of BSA-MGO-derived AGEs | 19.31% (at 2 mg/mL) | In vitro assessment of anti-glycation activity. | [1] |
| Inhibition of BSA-Fructose-derived AGEs | 30.73% (at 2 mg/mL) | In vitro assessment of anti-glycation activity. | [1] |
| ABTS Radical Scavenging | IC₅₀: 4.68 ± 1.24 µg/mL (Rutin, for reference) | Screening of 100 pure compounds; this compound's own IC₅₀ not explicitly listed among the top performers. | [2] |
For researchers to replicate or compare findings, here are the methodologies behind key assays.
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of a compound to protect a fluorescent probe from peroxyl radical-induced oxidation [1].
This common spectrophotometric assay evaluates a compound's ability to quench the stable radical cation ABTS⁺• [2].
This compound's antioxidant effect is not limited to direct radical scavenging; it also exerts powerful indirect effects by modulating cellular signaling pathways. The diagram below illustrates this multi-target mechanism.
The primary mechanisms include [3] [4]:
The table below summarizes the core quantitative data and characteristics of this compound and Donepezil.
| Aspect | This compound | Donepezil |
|---|---|---|
| IC50 (In Vitro) | 3.801 ± 1.149 μM [1] | Plasma IC50 for 50% cerebral AChE inhibition: 53.6 ± 4.0 ng/mL (approx. 136 nM) in patients [2] |
| IC50 (Ex Vivo/In Vivo) | 39.5% inhibition in mouse cortex at 140 mg/kg (i.p.) [1] | ~65-78% RBC-AChE inhibition at steady state with 5-10 mg/day in humans [3] |
| Binding Site & MoA | Binds to catalytic anionic site (CAS) via multiple H-bonds; potential dual-binding [1] [4] | Binds reversibly to AChE active site; structurally distinct from other agents [5] |
| Key Binding Residues | Asp74, Asn87, Trp86, Tyr124, Ser125, Tyr337, His447, Ser203 [1] | Information not available in search results |
| Origin/Type | Naturally occurring flavonoid glycoside [1] [4] | Synthetic piperidine derivative [5] |
| Research Phase | Preclinical (in vitro, ex vivo, animal models) [1] [4] | Approved drug (FDA-approved for all stages of Alzheimer's) [5] |
| Reported Secondary Benefits | Antioxidant, anti-inflammatory, neuroprotective, hepatoprotective [4] | Potential neuroprotective effect via neuroinflammation downregulation [5] |
For reproducibility and deeper analysis, here are the methodologies behind the key findings for each compound.
In Vitro AChE Inhibition Assay [1]
Ex Vivo AChE Inhibition Assay [1]
Molecular Docking Simulation [1]
Clinical Pharmacodynamics [3]
In Vivo Cerebral AChE Inhibition (PET Study) [2]
The following diagram illustrates the mechanistic pathways and binding interactions of this compound and Donepezil, integrating their primary and secondary pharmacological activities.
The diagram above shows that while both compounds converge on AChE inhibition to enhance cholinergic transmission, they also engage distinct secondary pathways that contribute to neuroprotection. This compound's multi-target profile is characteristic of many natural products, whereas Donepezil's secondary effects on neuroinflammation are an area of ongoing research [5] [4].
For research purposes, this compound presents an exciting scaffold for medicinal chemistry optimization (e.g., improving potency and pharmacokinetics) and for exploring polypharmacology in neurodegenerative diseases. Donepezil remains the clinical benchmark against which new inhibitors like this compound must be ultimately measured.
| Feature | Linarin (Natural Flavonoid) | Teriparatide (Recombinant Drug) |
|---|---|---|
| Source | Found in plants like Chrysanthemum indicum L. (Wild Chrysanthemum) and Cirsium setidens [1] [2] | Synthetic form of the first 34 amino acids of human Parathyroid Hormone (PTH) [3] |
| Primary Indication | Investigated as a potential natural alternative for post-menopausal osteoporosis [1] [4] | Approved for treatment of osteoporosis in high-risk postmenopausal women and men [3] |
| Overall Mechanism | Net bone anabolic effect (promotes bone formation) [1] [4] | Net bone anabolic effect, but with initial catabolic phase; action depends on exposure pattern [3] |
| Key Molecular Targets | Osteoblast Focus: BMP-2, RUNX2, PKA, SMAD1/5 [1] [4] Osteoclast Focus: Inhibits αvβ3 integrin, CD44, TRAF6-c-Src-PI3K signaling [2] | PTH1 Receptor: Activates Gs-protein mediated cAMP/PKA and PKC pathways [3] [5] | | Cellular Effects | - Promotes osteoblast proliferation, differentiation, and mineralization [1] [4]
The following diagrams illustrate the distinct signaling pathways through which this compound and teriparatide exert their effects.
Figure 1: this compound's Dual Mechanism on Bone Cells. This compound promotes bone formation by activating the PKA/BMP-2/RUNX2 pathway in osteoblasts [1] [4]. Simultaneously, it inhibits bone resorption by disrupting key signaling (αvβ3 integrin/CD44) and actin ring formation in osteoclasts [2].
Figure 2: Teriparatide's Anabolic Action via PTH1R. Teriparatide binds to the PTH1 receptor, activating the Gs-protein and adenylate cyclase (AC). This leads to a rise in cAMP and Protein Kinase A (PKA) activity, which promotes bone formation by increasing expression of Runx2 and growth factors (IGF-1, FGF2), while decreasing the Wnt pathway inhibitor sclerostin [3].
For researchers, the methodologies from key studies provide a foundation for experimental design.
1. This compound In Vitro Osteogenesis Assay [1] [4]
2. This compound In Vivo Osteoprotection Model [1] [4]
3. Teriparatide Clinical Fracture Healing Trial [6]
The choice between these two, from a research perspective, depends on the development goals: this compound offers a novel multi-target natural approach worthy of further investigation, while teriparatide is a well-characterized and powerful benchmark for bone anabolism.
For research and development purposes, here is a deeper look into the experimental protocols and specific findings from key studies on this compound.
A common model involves using weaned piglets challenged with Enterotoxigenic Escherichia coli (ETEC) to study this compound's efficacy [1] [2].
The following data from piglet models quantify this compound's protective effects:
| Parameter | Effect of this compound (in ETEC-challenged piglets) | Significance |
|---|---|---|
| Diarrhea Incidence | Significant decrease [1] [2] | P < 0.05 |
| Serum Barrier Markers | Decreased levels of diamine oxidase (DAO), D-lactate, and endotoxin [2] | P < 0.05 |
| Intestinal Morphology | Increased villus height and villus/crypt ratio; decreased crypt depth in duodenum, jejunum, and ileum [2] | P < 0.05 / P < 0.01 |
| Goblet Cells | Increased number in the duodenum, jejunum, and ileum [2] | P < 0.05 |
| Short-Chain Fatty Acids (SCFAs) | Significantly increased concentrations of acetic, propionic, valeric, and isovaleric acids in the colon [1] | P < 0.05 |
| Microbiota Modulation | Altered abundance of key taxa (e.g., ↓ Tyzerella, ↑ SCFA-producers); modulated metabolic pathways (e.g., purine metabolism, unsaturated fatty acid biosynthesis) [1] [2] | - |
The diagrams below summarize the distinct pathways through which this compound and conventional antibiotics affect the gut barrier.
The evidence suggests this compound acts as a microbiota-modulating barrier protector, contrasting with conventional antibiotics that are direct bactericidal agents. This fundamental difference implies different therapeutic applications:
For researchers, critical next steps include: